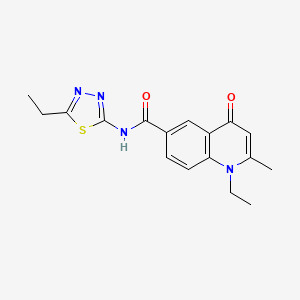![molecular formula C16H14N2OS B4899386 3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)
3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a thiazole derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol is metabolized in the brain to form a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its effects on dopaminergic neurons, this compound has been found to have a range of other biochemical and physiological effects. These include the induction of oxidative stress, inflammation, and apoptosis, as well as alterations in neurotransmitter levels and mitochondrial function.
实验室实验的优点和局限性
One of the main advantages of using 3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, it is important to note that this compound can be toxic to other cell types as well, and its effects may not always accurately reflect the pathophysiology of Parkinson's disease in humans.
未来方向
There are many potential future directions for research involving 3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol. These include the development of new treatments for Parkinson's disease, the investigation of the role of oxidative stress and inflammation in neurodegenerative diseases, and the exploration of the potential use of this compound as a tool for studying other neurological conditions. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.
合成方法
3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol can be synthesized using a variety of methods, including the reaction of 2-aminophenol with 2-bromo-4'-methylacetophenone followed by reaction with thiourea. Another method involves the reaction of 2-aminophenol with 4-methyl-5-phenylthiazole-2-carbonyl chloride in the presence of a base.
科学研究应用
3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol has been used extensively in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in animal models. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to develop new treatments for the condition.
属性
IUPAC Name |
3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-15(12-6-3-2-4-7-12)18-16(20-11)17-13-8-5-9-14(19)10-13/h2-10,19H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCUAVJNLCVIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4899303.png)

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4899318.png)

![ethyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4899336.png)
![2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4899347.png)


![5-({[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4899366.png)


![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B4899394.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4899400.png)
